1-methyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-21-13(4-8-18-21)14(23)19-11-5-9-22(10-6-11)16-20-12-3-2-7-17-15(12)24-16/h2-4,7-8,11H,5-6,9-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUTWDCKUAGCNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, structure-activity relationships (SAR), and therapeutic applications, particularly in cancer treatment and other diseases.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 339.42 g/mol. The structural framework includes a thiazolo[5,4-b]pyridine core, a piperidine ring, and a pyrazole moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N5OS |
| Molecular Weight | 339.42 g/mol |
| CAS Number | 2034346-76-2 |
The primary mechanism of action involves the inhibition of Phosphoinositide 3-Kinase (PI3K) . This pathway plays a crucial role in regulating cell growth, proliferation, and survival. By inhibiting PI3K activity, the compound disrupts downstream signaling pathways such as the PI3K/AKT/mTOR pathway, leading to:
- Decreased cell proliferation
- Induction of apoptosis in cancer cells
Biological Activity
Research indicates that thiazolo[5,4-b]pyridine derivatives exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that these compounds can inhibit tumor growth by targeting specific kinases involved in cancer progression .
- Antimicrobial Properties : Some derivatives demonstrate significant antimicrobial effects against various pathogens .
Case Studies
- Inhibition of PI3K : A study reported that a derivative of thiazolo[5,4-b]pyridine exhibited an IC50 value of 3.6 nM against PI3Kα, indicating potent inhibitory activity . This suggests a strong potential for developing targeted therapies for cancers reliant on PI3K signaling.
- c-KIT Inhibition : Another investigation focused on the inhibition of c-KIT in gastrointestinal stromal tumors (GIST). The compound demonstrated effectiveness in suppressing cell migration and invasion, which are critical factors in cancer metastasis .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications at specific positions on the thiazolo[5,4-b]pyridine scaffold significantly affect biological activity. For instance:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[5,4-b]pyridine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
- Inhibition of PI3K/mTOR pathways : Some derivatives exhibit potent inhibition of the PI3K pathway, which is crucial in cancer cell proliferation and survival. For example, a derivative showed an IC50 value of 3.4 nM against PI3Kα, indicating strong inhibitory activity .
- c-KIT inhibition : The compound has been investigated for its ability to inhibit c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). A specific derivative demonstrated significantly higher enzymatic and anti-proliferative activities than imatinib, a standard treatment for GIST .
Antimicrobial Properties
The pyrazole derivatives related to this compound have been evaluated for their antimicrobial activities:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives possess low MIC values against pathogens such as Staphylococcus aureus, indicating their potential as antimicrobial agents .
Neuropharmacological Effects
Compounds with similar structural motifs have been explored for their neuropharmacological effects:
- Anticonvulsant Activity : Some thiazole-integrated compounds have displayed significant anticonvulsant properties, suggesting that the compound may also exhibit similar effects .
Case Study 1: Anticancer Efficacy
A study focused on synthesizing thiazolo[5,4-b]pyridine derivatives revealed that one specific compound exhibited superior anti-breast cancer efficacy compared to traditional chemotherapeutics like 5-fluorouracil, showcasing an IC50 value of 0.71 μM against breast cancer cell lines .
Case Study 2: Neuropharmacological Research
In a neuropharmacological study, a series of thiazole-bearing compounds were tested for anticonvulsant activity. The most active derivative eliminated tonic extensor phases in animal models, highlighting the potential of these compounds in treating epilepsy .
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | Target/Pathway | IC50 Value |
|---|---|---|---|
| Anticancer | Thiazolo derivative | PI3K/mTOR | 3.4 nM |
| c-KIT Inhibition | c-KIT inhibitor | c-KIT | IC50 = 4.77 μM |
| Antimicrobial | Pyrazole derivative | Staphylococcus aureus | MIC = 0.22 μg/mL |
| Anticonvulsant | Thiazole-integrated | Neuroactive pathways | Not specified |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties based on available evidence:
Detailed Research Findings
Structural and Crystallographic Comparisons
- Thiazolo[5,4-b]pyridine Core : The thiazolo-pyridine moiety is common across analogs. In 1-(thiazolo[5,4-b]pyridin-2-yl)hydrazine, the thiazole ring exhibits bond lengths (C1–S1: 1.746 Å, C6–S1: 1.750 Å) indicative of partial double-bond character, consistent with aromatic stabilization . The target compound likely shares similar electronic properties.
- Intermolecular Interactions : Crystal structures of hydrazine-linked analogs (e.g., 1-(p-methylbenzylidene)-2-(thiazolo[5,4-b]pyridin-2-yl)hydrazine) reveal N–H⋯N hydrogen bonds (distance: 2.02 Å), which stabilize supramolecular assemblies . The carboxamide group in the target compound may participate in similar interactions.
Pharmacological Implications (Indirect Evidence)
- Thiazolo-Pyridine Bioactivity : Thiazolo[5,4-b]pyridine derivatives are associated with antitumor and antimicrobial activities due to their ability to interact with enzymes or nucleic acids . The target compound’s piperidine and pyrazole groups may modulate these effects.
- CB2) based on substituent effects . This suggests that structural variations in the target compound could influence target affinity.
Q & A
What are the optimal synthetic routes for 1-methyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-5-carboxamide, and how can cyclization efficiency be improved?
Answer:
The synthesis of this compound involves multi-step protocols, including cyclization and coupling reactions. For example, cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) is effective for forming heterocyclic cores like thiazolo-pyridine or pyrazole derivatives . Key intermediates such as 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol can be synthesized via condensation of hydrazides with carbonyl precursors, followed by cyclization. Efficiency improvements include optimizing stoichiometric ratios (e.g., 1.1:1 molar ratio of RCH₂Cl to thiol derivatives) and using polar aprotic solvents like DMF under mild conditions (room temperature, 12–24 hours) . Analytical validation via IR and NMR spectroscopy ensures proper functional group formation .
How do structural modifications to the thiazolo-pyridine or pyrazole moieties influence the compound's biological activity?
Answer:
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., nitro, chloro) on the pyrazole ring enhance receptor binding affinity, while substitutions on the piperidine or thiazolo-pyridine moieties modulate selectivity. For instance, replacing the nitro group with an amino group via reduction (using H₂/Pd-C) can alter cytotoxicity profiles . Comparative studies of analogs, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, reveal that bulky substituents on the phenyl ring reduce metabolic instability but may compromise solubility . Computational docking (e.g., AutoDock Vina) can predict binding interactions with targets like kinase enzymes, guiding rational design .
What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Answer:
- Spectral Characterization:
- ¹H/¹³C NMR: Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7–8 ppm) and confirms regiochemistry .
- IR Spectroscopy: Identifies carbonyl stretches (~1650–1700 cm⁻¹) and secondary amide bands (~3300 cm⁻¹) .
- HPLC-MS: Verifies purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
- Contradiction Resolution: Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in NMR) are addressed via X-ray crystallography or DFT calculations (B3LYP/6-31G* basis set) to refine structural models .
How can computational methods streamline the development of derivatives with enhanced pharmacokinetic properties?
Answer:
Quantum mechanical calculations (e.g., Gaussian 09) predict electronic properties (HOMO-LUMO gaps, dipole moments) that correlate with solubility and membrane permeability . Molecular dynamics simulations (e.g., GROMACS) assess stability in biological matrices, while ADMET predictors (e.g., SwissADME) forecast metabolic liabilities (e.g., CYP450 interactions). For example, introducing a morpholinyl group improves aqueous solubility by 30% due to increased hydrogen-bonding capacity . Feedback loops integrating experimental logP values and computational data refine synthesis priorities .
What strategies mitigate toxicity risks during in vitro and in vivo studies?
Answer:
- In Vitro: Cytotoxicity screening (MTT assay) identifies hepatotoxic or nephrotoxic thresholds. For instance, IC₅₀ values >50 μM in HepG2 cells suggest low acute toxicity .
- In Vivo: Metabolite profiling (LC-MS/MS) detects reactive intermediates (e.g., quinone imines) that may cause oxidative stress. Co-administration with antioxidants (e.g., N-acetylcysteine) reduces hepatotoxicity in rodent models .
- Structural Mitigation: Replacing metabolically labile groups (e.g., methyl esters with carboxylic acids) minimizes off-target effects .
How do solvent systems and reaction pH impact the stability of this compound during storage?
Answer:
Stability studies show that:
- Aprotic Solvents: DMSO or DMF prevent hydrolysis of the carboxamide group but may induce dimerization at >40°C .
- Aqueous Buffers: Neutral pH (6–8) maintains integrity for >6 months at 4°C, while acidic conditions (pH <3) promote degradation via ring-opening reactions .
- Lyophilization: Freeze-drying with trehalose (1:1 w/w) enhances shelf life by reducing oxidative degradation .
What catalytic systems are effective for asymmetric synthesis of chiral analogs?
Answer:
Chiral phosphine ligands (e.g., BINAP) with palladium catalysts enable enantioselective Suzuki-Miyaura couplings for piperidine-thiazolo-pyridine intermediates (ee >90%) . Organocatalysts (e.g., L-proline) facilitate asymmetric aldol reactions in pyrazole aldehyde synthesis . Chiral HPLC (Chiralpak IA column) resolves racemic mixtures, confirming enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
